7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

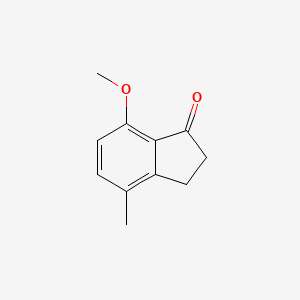

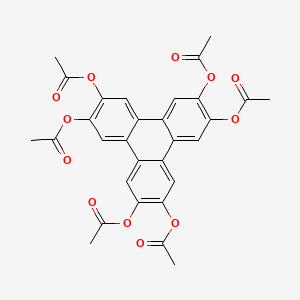

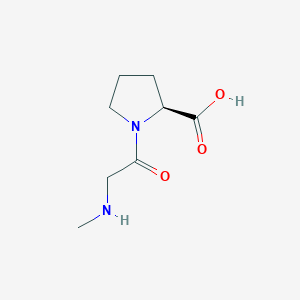

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C11H12O2 indenones , which are characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one are currently unknown

Pharmacokinetics

Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . The compound is also reported to be a CYP1A2 inhibitor .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Análisis Bioquímico

Biochemical Properties

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of the enzyme cytochrome P450 1A2 (CYP1A2), which is involved in the metabolism of several drugs and xenobiotics . This interaction suggests that this compound can influence the metabolic pathways of compounds processed by CYP1A2, potentially altering their pharmacokinetics and effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its impact on cell function. It has been observed to affect cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). By modulating AhR activity, this compound can influence gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of CYP1A2 involves binding to the enzyme’s active site, preventing the metabolism of its substrates. Additionally, its interaction with AhR involves binding to the receptor, leading to changes in gene expression that regulate various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CYP1A2. This enzyme plays a crucial role in the oxidative metabolism of various endogenous and exogenous compounds. By inhibiting CYP1A2, this compound can alter the metabolic flux and levels of metabolites, potentially affecting the overall metabolic balance in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound has been shown to be highly permeable across cell membranes, allowing it to reach various intracellular compartments. Its distribution within tissues is also affected by its lipophilicity, which facilitates its accumulation in lipid-rich areas .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable aromatic precursor with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include and .

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. and are typical reducing agents used in these reactions.

Substitution: The methoxy and methyl groups on the indanone ring can participate in electrophilic substitution reactions. and are examples of such reactions, often using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

Oxidation: Formation of this compound-2-carboxylic acid.

Reduction: Formation of 7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of 7-bromo-4-methyl-2,3-dihydro-1H-inden-1-one.

Aplicaciones Científicas De Investigación

Chemistry: 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and specialty materials. Its applications extend to the production of fragrances and flavoring agents.

Comparación Con Compuestos Similares

- 7-Methoxy-2,3-dihydro-1H-inden-1-one

- 4-Methyl-2,3-dihydro-1H-inden-1-one

- 7-Methoxy-4-methylindan-1-one

Comparison: 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups on the indanone ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Propiedades

IUPAC Name |

7-methoxy-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPSMYFPKZFKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543336 | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67901-83-1 | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67901-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)